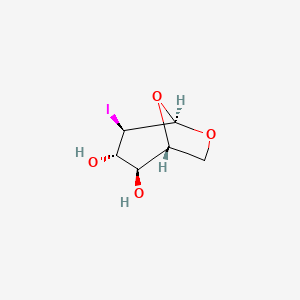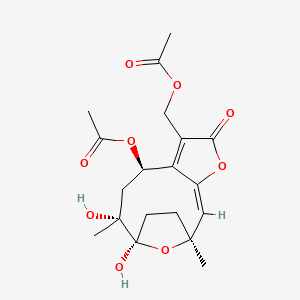![molecular formula C11H22NO7P B1149350 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(dimethoxyphosphinyl)acetic acid ethyl ester CAS No. 142602-46-8](/img/structure/B1149350.png)
2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(dimethoxyphosphinyl)acetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(dimethoxyphosphinyl)acetic acid ethyl ester” is a chemical compound with the molecular formula C11H22NO7P . It is categorized as a heterocyclic organic compound .
Molecular Structure Analysis
The molecular weight of the compound is 310.26 g/mol . The IUPAC name is 2-dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate . The canonical SMILES representation is CCN(C(C(=O)[O-])P(=O)(OC)OC)C(=O)OC©©C .Physical And Chemical Properties Analysis
The compound has a boiling point of 411.59ºC at 760 mmHg and a flash point of 202.723ºC . It has 7 H-Bond acceptors and 0 H-Bond donors .Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems
The compound has been utilized in the synthesis of heterocyclic systems, specifically in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. These compounds were synthesized using a reagent prepared from the corresponding acetoacetic esters, demonstrating the compound's utility in generating complex heterocyclic structures with potential biological and pharmacological activities (Selič, Grdadolnik, & Stanovnik, 1997).
Liposome Coupling for Immunization
Another significant application involves the synthesis of thiol-reactive heterobifunctional reagents for coupling peptides to liposomes, which are used in immunization processes. These reagents, which introduce hydrophilic polyoxyethylene chains, are designed to enhance the accessibility of their conjugates and reduce intrinsic immunogenicity, critical for developing synthetic vaccination formulations. The versatility of these reagents in forming stable thio ether and bioreducible disulfide bonds offers valuable insights into the antigen presentation mechanism by competent cells (Frisch, Boeckler, & Schuber, 1996).
Enantioselective Synthesis
Phosphorylacetic acid esters containing specific fragments have been synthesized for their application in enantioselective synthesis, highlighting the compound's role in generating enantiomerically pure substances. These substances have broad implications in the development of pharmaceuticals and other stereochemically precise chemical entities (Bredikhin et al., 2007).
Preparation of Bifunctional Ligands
The compound serves as a building block for preparing bifunctional DTPA-like ligands, used in chelating metal ions. This is crucial for creating diagnostic and therapeutic agents, particularly in the field of nuclear medicine where metal chelation plays a pivotal role in radiotracer development (Anelli, Fedeli, Gazzotti, Lattuada, Lux, & Rebasti, 1999).
Anti-inflammatory Agents
The compound's derivatives have been investigated for their potential as anti-inflammatory agents, showcasing its utility in medicinal chemistry for designing new therapeutic compounds (Ross & Sowell, 1987).
Propriétés
IUPAC Name |
ethyl 2-dimethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22NO7P/c1-7-18-9(13)8(20(15,16-5)17-6)12-10(14)19-11(2,3)4/h8H,7H2,1-6H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUICEMIMMHJMGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(NC(=O)OC(C)(C)C)P(=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149279.png)


